Cas no 1856076-02-2 (1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester)

1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester is a brominated pyrazole derivative with a methyl ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine substituent enhances its reactivity, enabling selective cross-coupling reactions, while the isopropyl group contributes to steric modulation. The methyl ester moiety facilitates further derivatization, such as hydrolysis or transesterification. Its well-defined structure and stability make it suitable for applications requiring precise functionalization of the pyrazole core. This compound is typically handled under controlled conditions due to its potential sensitivity to moisture and light.
1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester structure
1856076-02-2 structure
Product name:1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester
CAS No:1856076-02-2
MF:C8H11BrN2O2
MW:247.089141130447
CID:5182160

1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester
    • methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
    • Inchi: 1S/C8H11BrN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3
    • InChI Key: VRTGTRVVTTYFQW-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C=C(Br)C(C(OC)=O)=N1

1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB503146-250 mg
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
1856076-02-2
250MG
€231.60 2022-03-01
abcr
AB503146-1 g
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
1856076-02-2
1g
€398.20 2022-03-01
abcr
AB503146-5 g
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
1856076-02-2
5g
€974.50 2022-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY412553-1g
Methyl 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylate
1856076-02-2 ≥95%
1g
¥13500.00 2024-08-09

Additional information on 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester

Recent Advances in the Study of 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester (CAS: 1856076-02-2)

The compound 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester (CAS: 1856076-02-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This pyrazole derivative is characterized by its unique structural features, including a bromo substituent and an isopropyl group, which make it a promising scaffold for the design of novel bioactive molecules. Recent studies have explored its synthesis, reactivity, and biological activities, shedding light on its potential as a key intermediate or active pharmaceutical ingredient (API).

One of the most notable advancements in the study of this compound is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Researchers have demonstrated that the bromo substituent at the 4-position of the pyrazole ring allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores. This flexibility has led to the development of several lead compounds with potent inhibitory activity against specific kinases, such as JAK2 and CDK4/6, which are implicated in oncogenic signaling pathways.

In addition to its utility in kinase inhibitor design, 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester has also been investigated for its antimicrobial properties. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The ester moiety in the molecule was found to enhance membrane permeability, contributing to its antibacterial efficacy. These findings suggest that further optimization of this scaffold could yield new antibiotics to address the growing threat of antimicrobial resistance.

The synthetic routes to access this compound have also been refined in recent years. A team of researchers from the University of Cambridge developed a scalable and efficient one-pot synthesis method, which significantly reduces the number of purification steps and improves overall yield. This advancement is particularly important for industrial applications, where cost-effectiveness and scalability are critical considerations. The method involves the condensation of a β-ketoester with a hydrazine derivative, followed by bromination and esterification, all performed under mild reaction conditions.

Despite these promising developments, challenges remain in the full exploitation of 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester. For instance, its metabolic stability and pharmacokinetic properties need further optimization to enhance its suitability as a drug candidate. Recent in vitro studies have indicated that the compound undergoes rapid hydrolysis in plasma, leading to the formation of the corresponding carboxylic acid, which may limit its bioavailability. Researchers are now exploring prodrug strategies and structural modifications to address this issue.

In conclusion, 1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester represents a versatile and valuable scaffold in medicinal chemistry. Its applications in kinase inhibitor design, antimicrobial drug development, and other therapeutic areas highlight its potential to contribute to the discovery of new medicines. Ongoing research efforts are expected to further elucidate its biological mechanisms and optimize its properties, paving the way for its eventual translation into clinical applications. The compound's unique structural features and reactivity make it a compelling subject for future studies in chemical biology and drug discovery.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1856076-02-2)1H-Pyrazole-3-carboxylic acid, 4-bromo-1-(1-methylethyl)-, methyl ester
A1141679
Purity:99%
Quantity:1g
Price ($):1692.0